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molecular formula C6H15N3O B8360423 1-tert-Pentyl semicarbazide

1-tert-Pentyl semicarbazide

Cat. No. B8360423
M. Wt: 145.20 g/mol
InChI Key: CYAOETADVVKITB-UHFFFAOYSA-N
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Patent
US05091398

Procedure details

13.6 g of potassium cyanate are added to a mixture of 17 g of tert-pentylhydrazine and 30 ml of water cooled in an ice bath and 16.5 g of conc. hydrochloric acid are then added dropwise. The mixture is stirred at room temperature for 3 h and the solid is filtered off with suction, washed with water and dried in vacuo.
Name
potassium cyanate
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-:1][C:2]#[N:3].[K+].[C:5]([NH:10][NH2:11])([CH2:8][CH3:9])([CH3:7])[CH3:6].Cl>O>[C:5]([NH:10][NH:11][C:2]([NH2:3])=[O:1])([CH2:8][CH3:9])([CH3:7])[CH3:6] |f:0.1|

Inputs

Step One
Name
potassium cyanate
Quantity
13.6 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
17 g
Type
reactant
Smiles
C(C)(C)(CC)NN
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
16.5 g
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
the solid is filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)(C)(CC)NNC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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